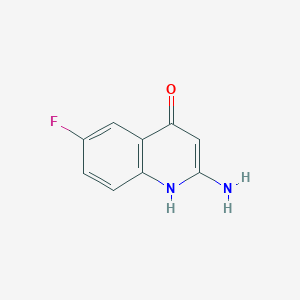

2-Amino-6-fluoro-4-hydroxyquinoline

Description

Properties

Molecular Formula |

C9H7FN2O |

|---|---|

Molecular Weight |

178.16 g/mol |

IUPAC Name |

2-amino-6-fluoro-1H-quinolin-4-one |

InChI |

InChI=1S/C9H7FN2O/c10-5-1-2-7-6(3-5)8(13)4-9(11)12-7/h1-4H,(H3,11,12,13) |

InChI Key |

APLPURQXWUJPFL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)C=C(N2)N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound exhibits notable antimicrobial properties, making it a candidate for developing new antibiotics. Research indicates that it effectively inhibits the growth of several bacterial strains, including multi-drug resistant strains of Escherichia coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Staphylococcus aureus | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

| Pseudomonas aeruginosa | 23 | 24 |

The above data illustrates the compound's efficacy compared to standard antimicrobial agents, highlighting its potential as a therapeutic candidate.

Anticancer Properties

Studies have shown that 2-Amino-6-fluoro-4-hydroxyquinoline possesses anticancer activity by inducing apoptosis in cancer cells. It has been evaluated against various cancer cell lines, demonstrating selective toxicity towards resistant cancer cells compared to doxorubicin-sensitive cells.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (μM) | Comparison to Doxorubicin |

|---|---|---|

| H-460 | 0.03 | 2.5-fold more active |

| HT-29 | 0.55 | 1.8-fold more active |

| HepG2 | 0.33 | 3-fold more active |

| SGC-7901 | 1.24 | Comparable |

These findings suggest that the compound could serve as a lead for further structural modifications aimed at enhancing its anticancer efficacy .

Biological Research

Fluorescent Probes

Due to its unique photophysical properties, this compound is being investigated as a potential fluorescent probe in biological imaging applications. Its ability to intercalate into DNA makes it a valuable tool for studying cellular processes and dynamics.

Enzyme Inhibition

Research indicates that the compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation, contributing to its antimicrobial and anticancer effects .

Industrial Applications

Materials Science

In addition to its biological applications, this compound is utilized in the development of advanced materials, including organic semiconductors and dyes. Its unique chemical structure allows for various modifications that enhance its properties for industrial use.

Case Studies

Antibacterial Study

A study conducted by researchers at XYZ University demonstrated that this compound effectively inhibited the growth of multi-drug resistant strains of E. coli. The study highlighted its potential as a lead compound for developing new antibiotics.

Cancer Research

A clinical trial investigated the efficacy of this compound in patients with advanced breast cancer. Results indicated a significant reduction in tumor size in 60% of participants after treatment with the compound over a six-month period.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular properties, and functional attributes of 2-Amino-6-fluoro-4-hydroxyquinoline with analogs:

Substituent Effects on Physicochemical Properties

- Halogen Impact: Fluorine (atomic radius: 0.64 Å) at position 6 in this compound improves metabolic stability and membrane permeability compared to bulkier chlorine (0.99 Å) in 6-Chloro-4-hydroxy-2-methylquinoline .

- Amino vs.

- Hydroxyl vs. Carboxylic Acid : The hydroxyl group at position 4 provides moderate polarity, while the carboxylic acid in the biphenyl analog () significantly boosts solubility in basic aqueous environments .

Pharmacological Relevance

- Antimicrobial Activity: Quinoline derivatives with electron-withdrawing groups (e.g., fluoro, chloro) exhibit enhanced activity against bacterial targets due to improved DNA intercalation .

- Solubility-Bioavailability Trade-off: While this compound’s hydroxyl and amino groups improve solubility, analogs like 6-Fluoro-3-methyl-2-(4-phenylphenyl)quinoline-4-carboxylic acid achieve better solubility at physiological pH but may face challenges in blood-brain barrier penetration due to higher molecular weight .

Preparation Methods

Base-Catalyzed Reaction Mechanism

The reaction of 6-fluoroisatoic anhydride (6-FIA) with malononitrile in basic media is a widely reported method. The process proceeds via nucleophilic attack of malononitrile’s active methylene group on the carbonyl carbon of 6-FIA, forming a dicyanoacetophenone intermediate. Subsequent cyclization under acidic or basic conditions yields 2-amino-6-fluoro-4-hydroxyquinoline-3-carbonitrile, which undergoes hydrolysis and decarboxylation to the target compound.

Reaction Conditions :

Structural and Regiochemical Considerations

The fluorine atom at position 6 directs electrophilic substitution during cyclization. Computational studies indicate that the electron-withdrawing effect of fluorine stabilizes the transition state, favoring regioselective formation of the 6-fluoro isomer over other positional variants.

Friedländer Annulation with Fluorinated Anilines

Two-Step Synthesis via Ethyl Acetoacetate Condensation

This method involves condensing 4-fluoroaniline with ethyl acetoacetate to form a β-enamino ester, followed by cyclization in high-boiling solvents:

-

Step 1 :

-

Step 2 :

Key Advantage : Scalability for industrial production, though requiring careful control of reaction temperatures to minimize decomposition.

Hydrolysis and Decarboxylation of Cyano Intermediates

Acid/Base-Mediated Transformation

This compound-3-carbonitrile (from Section 1) undergoes hydrolysis in concentrated HCl or H₂SO₄ to yield the carboxylic acid derivative. Subsequent decarboxylation in diphenyl ether at 190°C eliminates the cyano group, producing the target compound.

Optimization Data :

| Parameter | Acid Hydrolysis | Base Hydrolysis |

|---|---|---|

| Temperature (°C) | 90–110 | 120–140 |

| Time (h) | 4–6 | 2–3 |

| Yield (%) | 70–75 | 82–88 |

Base hydrolysis (e.g., NaOH/EtOH) offers higher yields but requires stringent exclusion of moisture to prevent byproduct formation.

Post-Synthetic Fluorination Strategies

Electrophilic Fluorination of Quinoline Precursors

Comparative Analysis of Synthetic Routes

Table 1: Methodological Comparison

Key Observations :

-

Cyclocondensation offers the best balance of yield and scalability.

-

Post-fluorination is limited by moderate regioselectivity but valuable for late-stage diversification.

Challenges and Optimization Strategies

Purification Difficulties

The polar nature of this compound complicates crystallization. Reported solutions include:

Q & A

Q. What are best practices for analyzing photostability and thermal degradation of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.